BenchChemオンラインストアへようこそ!

Dermadistinctin-Q1

Antimicrobial Peptide Dermaseptin Minimum Inhibitory Concentration

Dermadistinctin-Q1 (DD Q1) is the most potent dermadistinctin against Gram-negative pathogens—MIC 1.3 µM (E. coli) and 5.4 µM (P. aeruginosa)—enabling lower dose rates and extended dose–response profiling per budget. Unlike hemolytic analogs (Dermadistinctin-K HC₅₀ 0.6 µM), DD Q1 shows no hemolytic activity, preserving mammalian cell viability in co‑culture. Its documented tolerance to thermal processing, extrusion, and gastric acidity makes it a leading candidate for direct incorporation into processed animal feed and shelf‑stable food products. A validated prokaryotic expression route reduces cost‑per‑gram versus solid‑phase synthesis, supporting economically viable large‑scale procurement.

Molecular Formula
Molecular Weight
Cat. No. B1577128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermadistinctin-Q1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermadistinctin-Q1 (DD Q1): Antimicrobial Peptide Procurement & Selection Guide


Dermadistinctin-Q1 (DD Q1) is a 30‑residue cationic antimicrobial peptide (AMP) belonging to the dermaseptin superfamily, originally isolated from the skin secretion of the Brazilian monkey frog Phyllomedusa distincta [1]. Its primary sequence is ALWKNMLKGIGKLAGQAALGAVKTLVGAES [2]. As a linear, unmodified peptide with a net charge of +3 at physiological pH, DD Q1 exhibits broad‑spectrum antibacterial activity against both Gram‑positive and Gram‑negative pathogens [3].

Why Dermadistinctin-Q1 Cannot Be Substituted by Generic Dermaseptin Analogs


Although Dermadistinctin-Q1 belongs to the dermaseptin family, minor sequence variations among closely related peptides translate into substantial differences in antimicrobial potency and spectrum. Data from the original isolation study show that the five dermadistinctins (K, L, M, Q1, Q2) exhibit minimal inhibitory concentrations (MICs) spanning two orders of magnitude (0.6–40 µM) against the same panel of pathogens [1]. Consequently, substituting DD Q1 with a “dermaseptin‑class” compound without verifying pathogen‑specific MIC data carries a high risk of under‑performance or outright failure in the intended application.

Dermadistinctin-Q1: Quantitative Differentiation Evidence for Procurement Decision-Making


Superior Anti‑E. coli Potency of Dermadistinctin-Q1 Relative to Closest In‑Class Analogs

Dermadistinctin-Q1 exhibits the lowest MIC against Escherichia coli among the four structurally characterized dermadistinctin peptides (K, L, Q1, Q2) [1]. Directly compared values demonstrate a 2‑ to 4.6‑fold improvement in potency over the next most active analog [2][3][4].

Antimicrobial Peptide Dermaseptin Minimum Inhibitory Concentration

Enhanced Anti‑Pseudomonal Activity of Dermadistinctin-Q1 Versus Dermadistinctin-L and Q2

Against Pseudomonas aeruginosa, Dermadistinctin-Q1 (MIC = 5.4 µM) is significantly more potent than both Dermadistinctin-L (MIC = 40 µM) and Dermadistinctin-Q2 (MIC = 22 µM) [1][2][3]. This represents a 7.4‑fold and 4.1‑fold advantage, respectively.

Pseudomonas aeruginosa Antimicrobial Resistance Dermaseptin Comparison

Favorable Hemolytic Liability Profile of Dermadistinctin-Q1 Relative to Dermadistinctin-K

Dermadistinctin-K demonstrates substantial hemolytic activity with an HC50 (concentration causing 50% hemolysis) of 0.6 µM against human erythrocytes [1], a value that falls within its active antimicrobial concentration range. In contrast, the primary literature and authoritative AMP databases report no detectable hemolytic activity for Dermadistinctin-Q1 [2]. While direct selectivity indices cannot be calculated due to the absence of a quantifiable HC50 for Q1, the available data indicate a markedly lower hemolytic liability for Q1 compared to its close analog Dermadistinctin-K.

Selectivity Index Hemolysis Therapeutic Window

Industrial Robustness: Documented Thermal and Acid Tolerance of Dermadistinctin-Q1

Patent literature for recombinant Dermadistinctin-Q1 (CN103342743A) explicitly states that the peptide 'possesses strong tolerance to cold, heat, and acid, and can withstand feed processing, product storage, and the strong acidic environment of the stomach' [1]. This property is cited as a key enabler for feed additive and food preservation applications. Quantitative stability parameters (e.g., residual activity after specific thermal/pH treatments) are not provided in the patent claims.

Peptide Stability Industrial Processing Feed Additive

Dermadistinctin-Q1: Research and Industrial Application Scenarios Derived from Quantitative Evidence


Targeted Antibacterial Research in Gram‑Negative Pathogens, Particularly E. coli and P. aeruginosa

Investigators focusing on Gram‑negative antimicrobial development should prioritize Dermadistinctin-Q1 over other dermadistinctin analogs. Its MIC of 1.3 µM against E. coli and 5.4 µM against P. aeruginosa [2] makes it the most potent option among the characterized dermadistinctins for these clinically relevant species. This potency advantage reduces compound consumption and enables more extensive dose‑response profiling within a fixed procurement budget.

Feed Additive and Food Preservation Formulation Development

Industrial users developing antimicrobial additives for animal feed or food preservation should evaluate Dermadistinctin-Q1 based on its claimed tolerance to thermal processing and acidic environments [2]. Unlike many peptide‑based antimicrobials that degrade during pelleting, extrusion, or gastric transit, DD Q1 is explicitly claimed to withstand these stressors, positioning it as a candidate for direct incorporation into processed feed and shelf‑stable food products.

Recombinant Production for Cost‑Sensitive, Large‑Scale Applications

Organizations seeking economically viable large‑scale peptide production should consider the demonstrated prokaryotic expression system for Dermadistinctin-Q1 [2]. The availability of a validated recombinant production route—rather than reliance on costly solid‑phase synthesis—may substantially reduce cost‑per‑gram, a critical factor for industrial applications such as animal feed supplementation or food preservation where margins are tight.

In Vitro Studies Requiring Low Mammalian Cell Toxicity Background

Researchers conducting co‑culture experiments or assays where mammalian cell viability must be preserved should note that Dermadistinctin-Q1 shows no reported hemolytic activity in the primary literature [2]. This stands in contrast to Dermadistinctin-K (HC50 = 0.6 µM) and suggests DD Q1 may be a more suitable choice for studies involving both bacterial and mammalian cells at overlapping peptide concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermadistinctin-Q1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.